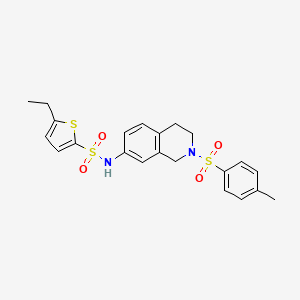

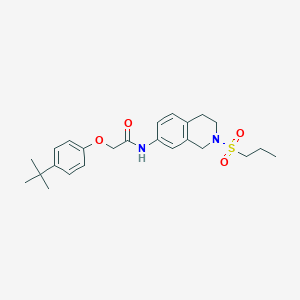

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a significant class of isoquinoline alkaloids, which are natural products. THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . Thiophene is a five-membered ring with one sulfur atom and is an essential heterocyclic compound with various properties and applications .

Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis

The chemical reactions involving THIQs and thiophenes are diverse and depend on the specific substituents present on the rings. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Wirkmechanismus

Target of Action

The compound, 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, is a complex molecule with a structural motif of tetrahydroisoquinoline . Tetrahydroisoquinolines are known to be key fragments of a diverse range of alkaloids and bioactive molecules . .

Mode of Action

It’s known that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents . The compound might interact with its targets, causing changes that lead to its biological activities. More research is needed to elucidate the exact mode of action of this compound.

Biochemical Pathways

Given that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents , it’s plausible that this compound might affect pathways related to neuroinflammation

Result of Action

Given that tetrahydroisoquinoline derivatives can function as antineuroinflammatory agents , it’s plausible that this compound might have similar effects. More research is needed to confirm this and to understand the specific molecular and cellular effects of this compound’s action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S3/c1-3-20-8-11-22(29-20)30(25,26)23-19-7-6-17-12-13-24(15-18(17)14-19)31(27,28)21-9-4-16(2)5-10-21/h4-11,14,23H,3,12-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFDRLYFICACEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2476338.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)

![Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2476350.png)

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2476351.png)

![3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2476353.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2476356.png)